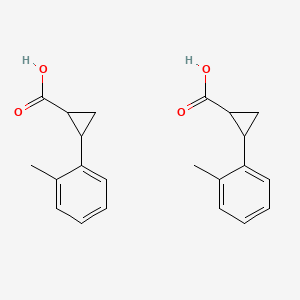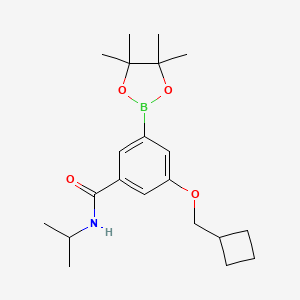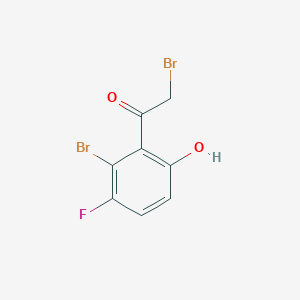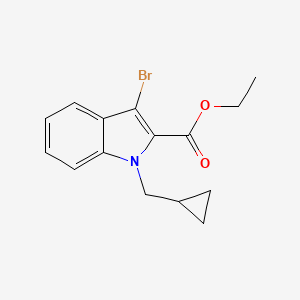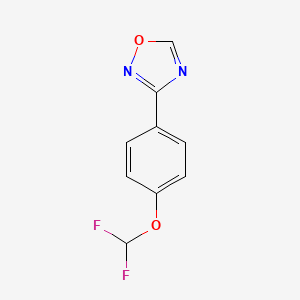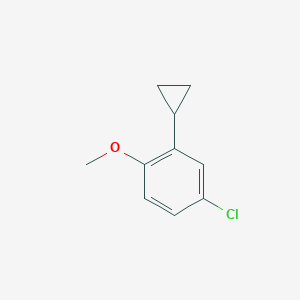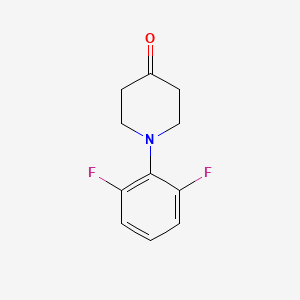
1-(2,6-Difluorophenyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 2,6-difluorophenyl group
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)piperidin-4-one typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions. The reaction is facilitated by the presence of various halogen derivatives, resulting in yields ranging from 55% to 92% . The structure of the synthesized compound is confirmed using techniques such as 1H and 13C NMR and mass spectrometry .
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)piperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2,6-Difluorophenyl)piperidin-4-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer’s disease.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)piperidin-4-one: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
1-(2,4-Difluorophenyl)piperidin-4-one: This compound has a different substitution pattern on the phenyl ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H11F2NO/c12-9-2-1-3-10(13)11(9)14-6-4-8(15)5-7-14/h1-3H,4-7H2 |
InChI Key |
VNKNABVNGYMUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


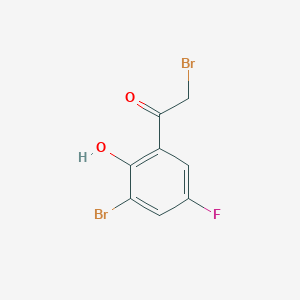
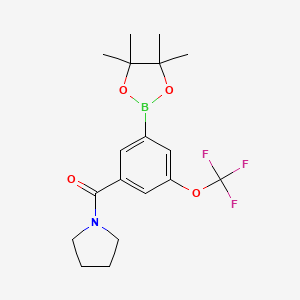
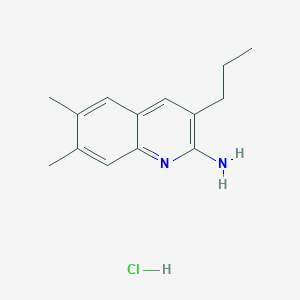
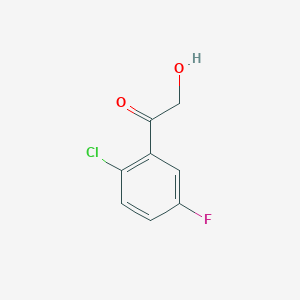
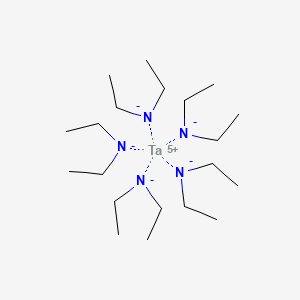

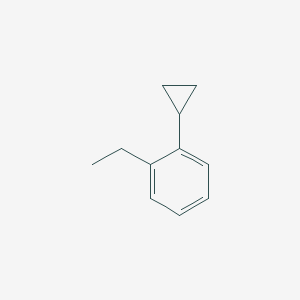
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
